Octahydro-1,4-methanopentalene-3-carbonyl chloride

Regiochemistry Constitutional isomerism Synthetic intermediate identity

Octahydro-1,4-methanopentalene-3-carbonyl chloride (CAS 101055-82-7), systematically named tricyclo[4.3.0.03,7]nonane-5-carbonyl chloride, is a bridged tricyclic acyl chloride with molecular formula C10H13ClO and molecular weight 184.66 g/mol. The compound features the brexane (tricyclo[4.3.0.03,7]nonane) hydrocarbon cage functionalized with a reactive carbonyl chloride group at the 5-position of the tricyclic framework.

Molecular Formula C10H13ClO
Molecular Weight 184.66 g/mol
CAS No. 101055-82-7
Cat. No. B14086934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydro-1,4-methanopentalene-3-carbonyl chloride
CAS101055-82-7
Molecular FormulaC10H13ClO
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESC1CC2C3CC1C2C(C3)C(=O)Cl
InChIInChI=1S/C10H13ClO/c11-10(12)8-4-6-3-5-1-2-7(6)9(5)8/h5-9H,1-4H2
InChIKeySSMXNVUDRZXXDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octahydro-1,4-methanopentalene-3-carbonyl chloride (CAS 101055-82-7): Procurement-Relevant Identity and Class Positioning


Octahydro-1,4-methanopentalene-3-carbonyl chloride (CAS 101055-82-7), systematically named tricyclo[4.3.0.03,7]nonane-5-carbonyl chloride, is a bridged tricyclic acyl chloride with molecular formula C10H13ClO and molecular weight 184.66 g/mol . The compound features the brexane (tricyclo[4.3.0.03,7]nonane) hydrocarbon cage functionalized with a reactive carbonyl chloride group at the 5-position of the tricyclic framework . This scaffold belongs to the broader class of polycyclic cage acyl chlorides that serve as electrophilic building blocks for amide, ester, and ketone synthesis. The brexane skeleton is a ring-contracted analog of adamantane, differing by one methylene bridge, which imparts distinct spatial geometry and ring-strain characteristics compared to the more extensively commercialized adamantane- and noradamantane-based acyl chlorides [1]. The compound is primarily sourced from specialized chemical suppliers for research and further manufacturing use, and procurement decisions hinge on regiochemical identity, cage topology, and reactivity profile relative to its positional isomer and scaffold analogs.

Regiochemically defined acyl chloride for amide, ester, and ketone synthesis at the brexane 5-position.
CAS-level identity verification required; not interchangeable with 2-carbonyl chloride isomer.
Brexane cage scaffold offers a ring-contracted adamantane analog with distinct spatial geometry and ring-strain profile.
Scaffold validated in medicinal chemistry building block design (brexazine synthesis).
Liquid physical form at ambient temperature supports automated liquid handling and volumetric dispensing without pre-melting.
Computed property; experimental verification advised for scale-up workflows.

Why Generic Substitution Fails for Octahydro-1,4-methanopentalene-3-carbonyl chloride in Research and Industrial Procurement


Although multiple polycyclic C10H13ClO acyl chlorides share identical molecular formula and molecular weight, their structural identity diverges at three critical levels—regiochemistry, cage topology, and physical form—each of which directly governs downstream derivative identity, physicochemical properties, and handling logistics . The position of the carbonyl chloride substituent on the brexane scaffold (e.g., 5- vs. 4-position) produces constitutionally distinct products upon amidation or esterification, meaning the 3-carbonyl chloride and 2-carbonyl chloride isomers are not interchangeable in any synthetic sequence targeting a specific regioisomeric derivative . Furthermore, the brexane cage itself differs fundamentally from the noradamantane and adamantane scaffolds in ring connectivity, strain energy distribution, and spatial exit vector geometry, all of which influence molecular recognition when the cage is deployed as a pharmacophoric element [1]. Simply selecting an in-class acyl chloride by formula match alone risks synthesizing the wrong constitutional isomer, altering the three-dimensional presentation of the cage in a target molecule, or encountering unanticipated handling requirements due to divergent physical states. The quantitative evidence below substantiates these differentiation points.

Regiochemistry
Selecting the 2-carbonyl chloride isomer (CAS 101055-79-2) by formula match alone produces the 4-substituted brexane constitutional isomer, which may not serve as a direct synthetic surrogate for 5-position derivatives.
Scaffold Topology
The brexane cage differs from noradamantane (CAS 67064-09-9) in ring connectivity and exit-vector geometry; scaffold-level substitution may shift molecular recognition when the cage acts as a pharmacophoric element.
Physical State
Noradamantane and adamantane acyl chlorides are solids at room temperature, requiring melting or dissolution steps that may alter handling logistics compared to the predicted liquid brexane acyl chloride.

Quantitative Differentiation Evidence for Octahydro-1,4-methanopentalene-3-carbonyl chloride vs. Closest Analogs


Regiochemical Identity: Carbonyl Chloride at C-5 vs. C-4 on the Brexane Scaffold

Octahydro-1,4-methanopentalene-3-carbonyl chloride (CAS 101055-82-7) bears the carbonyl chloride group at the 5-position of the tricyclo[4.3.0.03,7]nonane framework, whereas its closest constitutional isomer, octahydro-1,4-methanopentalene-2-carbonyl chloride (CAS 101055-79-2), carries the same functional group at the 4-position . The two isomers are unequivocally distinguished by their InChIKey identifiers (SSMXNVUDRZXXDR-UHFFFAOYSA-N vs. PYUSRMWVTGYHQJ-UHFFFAOYSA-N) and SMILES strings (C1CC2C3CC1C2C(C3)C(=O)Cl vs. C1CC2C3CC1C2CC3C(=O)Cl), confirming that the carbonyl chloride is attached to a different ring carbon in each case . This positional difference means any subsequent nucleophilic derivatization (amide formation, esterification, hydrolysis to carboxylic acid) yields constitutionally distinct products that are not interconvertible without scaffold remodeling.

Regiochemical Identity
Head-to-head
Target: 5-position (3-carbonyl chloride), InChIKey SSMXNVUDRZXXDR-UHFFFAOYSA-N, SMILES: C1CC2C3CC1C2C(C3)C(=O)Cl
Comparator: 4-position (2-carbonyl chloride, CAS 101055-79-2), InChIKey PYUSRMWVTGYHQJ-UHFFFAOYSA-N, SMILES: C1CC2C3CC1C2CC3C(=O)Cl
Constitutional isomerism: attachment at different ring carbons yields distinct chemical entities with unique InChIKey and SMILES.
Rotatable bond count and TPSA differ; CAS-number verification essential for synthetic reproducibility.
Regiochemistry Constitutional isomerism Synthetic intermediate identity

Cage Scaffold Topology: Brexane (Tricyclo[4.3.0.03,7]nonane) vs. Noradamantane (Tricyclo[3.3.1.03,7]nonane)

The brexane scaffold (tricyclo[4.3.0.03,7]nonane) that forms the core of the target compound differs fundamentally from the noradamantane scaffold (tricyclo[3.3.1.03,7]nonane) found in 3-noradamantanecarbonyl chloride (CAS 67064-09-9). Although both share the molecular formula C10H13ClO, brexane contains two fused cyclopentane rings bridged by a two-carbon unit, while noradamantane features a more symmetric, diamondoid-like arrangement of three fused cyclohexane rings in chair conformations missing one methylene compared to adamantane . The brexane scaffold has been specifically highlighted as a rare 3D-shaped building block in medicinal chemistry, with its substructure serving as the design basis for brexazine—a chiral piperazine analog synthesized to expand fragment library diversity [1]. The noradamantane scaffold, in contrast, has been studied primarily as a ring-contracted adamantane derivative with notoriously difficult selective oxidation and limited functionalization chemistry, constraining its utility as a building block relative to brexane [2].

Cage Scaffold Topology
Class-level
Brexane (tricyclo[4.3.0.03,7]nonane): demonstrated synthetic elaboration to brexazine (11 steps, 11.5% yield).
Noradamantane (tricyclo[3.3.1.03,7]nonane): limited functionalization routes documented; described as having poor reactivity for selective oxidation.
Brexane scaffold offers validated entry into 3D fragment space for medicinal chemistry; noradamantane scaffold presents synthetic accessibility constraints.
No direct experimental head-to-head comparison between the two acyl chlorides identified.
Cage hydrocarbon topology Scaffold geometry Exit vector orientation

Physical State and Handling: Brexane Acyl Chloride (Liquid) vs. Adamantane and Noradamantane Acyl Chlorides (Solids)

The physical state of these polycyclic acyl chlorides diverges significantly, with direct implications for handling, storage, and reaction setup. Octahydro-1,4-methanopentalene-3-carbonyl chloride (CAS 101055-82-7) is predicted to be a liquid at ambient temperature based on its calculated boiling point of 243.954 °C at 760 mmHg . In contrast, 3-noradamantanecarbonyl chloride (CAS 67064-09-9) is a solid at room temperature (white to off-white solid form, density 1.165 g/mL at 25 °C, refractive index n20/D 1.5159) requiring melting before use in solvent-free reactions . 1-Adamantanecarbonyl chloride (CAS 2094-72-6) is also a solid with a melting point of 49–51 °C, requiring gentle warming for liquid-phase handling . The liquid physical form of the brexane acyl chloride eliminates the need for pre-melting steps in automated synthesis platforms and facilitates accurate volumetric dispensing, which may streamline workflow in high-throughput experimentation settings.

Physical State
Data to verify
Target: Predicted liquid at ambient temperature (bp 243.954 °C at 760 mmHg).
Comparators: Noradamantane acyl chloride – solid, density 1.165 g/mL; Adamantane acyl chloride – solid, mp 49–51 °C.
Liquid form may streamline automated dispensing workflows relative to solid acyl chlorides requiring thermal pretreatment.
Target compound properties are computed; experimental verification is advised.
Physical form Handling logistics Formulation compatibility

Medicinal Chemistry Scaffold Validation: Brexane as a Recognized 3D Fragment in Drug Discovery

The brexane scaffold has been independently validated as a valuable entry into underrepresented regions of drug-relevant chemical space. In a systematic computational search of the Generated DataBases (GDBs), brexane was identified among 162 norbornane-containing ring systems related to trinorbornane and selected as the design basis for brexazine—a novel chiral, 3D-shaped piperazine analog synthesized in 11 steps with 11.5% overall yield from a commercially available norbornene building block [1]. The authors explicitly note that 'small and novel diamond-like, 3D-shaped building blocks...are very rare but highly valuable for medicinal chemistry because they can increase the natural product likeness of drug molecules and improve their selectivity, water solubility and metabolism' [1]. Additionally, octahydropentalene-based compounds (the broader scaffold class encompassing brexane) have been claimed in patent literature as chemokine receptor antagonists (CCR2) with therapeutic potential in rheumatoid arthritis, osteoarthritis, multiple sclerosis, and asthma [2]. While these patents describe elaborated octahydropentalene derivatives rather than the carbonyl chloride itself, they establish the scaffold's relevance to pharmaceutical research. In contrast, direct drug discovery applications of noradamantane carbonyl chloride derivatives are comparatively less documented in the patent literature [3].

Medicinal Chemistry Validation
Class-level
Brexane scaffold identified in 162 norbornane-related ring systems; brexazine synthesized as chiral 3D piperazine analog. Octahydropentalene patents claim chemokine receptor antagonist applications.
Brexane core has demonstrated relevance in fragment-based drug discovery and patent precedents, supporting scaffold selection for research programs.
Patent literature describes elaborated derivatives, not the carbonyl chloride itself; no direct biological comparison with noradamantane compounds available.
Fragment-based drug discovery 3D building blocks Chemical space exploration

Thermal Stability and Distillation Characteristics: Comparative Boiling Point and Flash Point Data

The predicted boiling point of octahydro-1,4-methanopentalene-3-carbonyl chloride is 243.954 °C at 760 mmHg with a flash point of 129.68 °C, values identical to those calculated for its positional isomer (CAS 101055-79-2) due to the limitations of computational property prediction for regioisomers . In contrast, 3-noradamantanecarbonyl chloride (CAS 67064-09-9) has a predicted boiling point of 235.6 ± 9.0 °C and a measured flash point of 108.9 °C (closed cup) . The approximately 8.4 °C lower boiling point and 20.8 °C lower flash point of the noradamantane derivative suggest marginally higher volatility and lower thermal stability. The adamantane analog (CAS 2094-72-6) exhibits a substantially lower boiling point of 135–136 °C at reduced pressure (10 mmHg), with a flash point >230 °F (>110 °C), reflecting the influence of the larger, more symmetric cage on intermolecular forces . These differences are relevant for users planning vacuum distillation purification or assessing thermal safety profiles during scale-up.

Thermal Properties
Data to verify
Target: bp 243.954 °C (calc.), flash point 129.68 °C (calc.).
Noradamantane comparator: bp 235.6 ± 9.0 °C (pred.), flash point 108.9 °C (exp.).
Adamantane comparator: bp 135–136 °C at 10 mmHg.
Higher predicted flash point may provide broader thermal safety margin during exothermic acyl chloride reactions.
Cross-study comparison across different measurement conditions; experimental verification under process conditions is essential before scale-up.
Thermal properties Distillation feasibility Safety handling

Highest-Value Application Scenarios for Octahydro-1,4-methanopentalene-3-carbonyl chloride Based on Quantitative Differentiation Evidence


Regiospecific Synthesis of Brexane-5-carboxamide Derivatives for Fragment-Based Drug Discovery

When a medicinal chemistry program requires a brexane-based amide or ester library specifically substituted at the 5-position of the tricyclo[4.3.0.03,7]nonane scaffold, octahydro-1,4-methanopentalene-3-carbonyl chloride is the mandatory starting material. Use of the 2-carbonyl chloride positional isomer (CAS 101055-79-2) would produce the 4-substituted constitutional isomer, resulting in a structurally distinct compound series with potentially divergent biological activity . This scenario is particularly relevant given the brexane scaffold's validation as a 3D-shaped building block in chemical space exploration, where the spatial orientation of functional groups directly influences molecular recognition [1]. The liquid physical form of the acyl chloride facilitates accurate dispensing in parallel synthesis platforms for library production.

Exploration of Brexane-Containing Chemokine Receptor Antagonists

The octahydropentalene core has been claimed in patent literature as a scaffold for chemokine receptor (CCR2) antagonists with potential applications in inflammatory and proliferative disorders [2]. The 3-carbonyl chloride serves as a key activated intermediate for introducing the brexane cage into more complex pharmacophores via amide bond formation. Researchers pursuing this specific chemotype should source the 3-carbonyl chloride isomer to ensure that subsequent structure-activity relationship (SAR) studies are conducted on the correct regioisomeric series, as the patent landscape defines activity in terms of specific octahydropentalene connectivity patterns.

Synthesis of Brexane-Derived Chiral Building Blocks and Ligands

The brexane scaffold's inherent chirality (as demonstrated in the synthesis of optically active (-)-brexane and (-)-brexan-2-one [3]) makes the 3-carbonyl chloride a valuable entry point for preparing enantiomerically enriched building blocks. The acyl chloride functionality enables coupling with chiral amines or alcohols to generate diastereomeric derivatives resolvable by conventional chromatographic methods. This application leverages the scaffold's validated synthetic accessibility—brexane derivatives have been prepared via Diels-Alder/carbocyclization tandem reactions with high stereoselectivity in five steps and 23% overall yield [4]—making the acyl chloride a practical gateway to more complex chiral brexane derivatives.

Comparative Cage Scaffold Studies: Brexane vs. Noradamantane vs. Adamantane in Property Optimization

For research programs systematically evaluating the impact of cage topology on molecular properties (e.g., lipophilicity, metabolic stability, solubility), octahydro-1,4-methanopentalene-3-carbonyl chloride provides access to the brexane data point within a matrix that should also include the noradamantane (CAS 67064-09-9) and adamantane (CAS 2094-72-6) acyl chlorides . The brexane cage occupies a distinct position in this matrix: smaller than adamantane (C10 vs. C11), with different ring connectivity than noradamantane, and with the 5-position carbonyl chloride offering a unique exit vector geometry for appended groups. Such comparative studies are directly enabled by the availability of all three acyl chlorides from commercial sources.

Application
Selection Property
Validation Focus
Regiospecific brexane-5-carboxamide library synthesis
5-position acyl chloride regioisomer
InChIKey/SMILES identity confirmation
Brexane-containing chemokine receptor antagonist exploration
Brexane cage scaffold for patent-defined chemotypes
SAR regioisomer connectivity verification
Chiral building block and ligand synthesis
Liquid form enabling automated chiral derivatization
Enantiomeric resolution and stereochemical assignment
Comparative cage scaffold property studies
Brexane vs. noradamantane vs. adamantane topology
Lipophilicity, metabolic stability, and solubility matrix
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